Welcome to the BenchChem Online Store!
molecular formula C16H19NO2 B8735403 methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate CAS No. 494799-38-1

methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No. B8735403
M. Wt: 257.33 g/mol
InChI Key: VGKAMBRJOFZVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598183B2

Procedure details

The mixture of methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.194 mol) and lithium isopropoxide (16.2 g, 95%, 0.233 mol) in 2-propanol was stirred at 65±5° C. for at least 30 min for complete trans-esterification. The batch was cooled to 40±5° C. and water (600 g) was added at a rate to maintain the batch temperature at 40±5° C. After addition, the mixture was cooled to 20-25° C. over 2±0.5 h and held at 20-25° C. for at least 1 h. The batch was filtered and rinsed with 28 wt % 2-propanol in water (186 g), and water (500 g). The wet cake was dried in vacuo (≦200 Torr) at 40-45° C. until the water content was ≦0.5% to give isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (52.7 g, 95% yield) in 99.2 A % (240 nm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15](OC)=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:19])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:20][CH:21]([CH3:23])[O-:22].[Li+].O>CC(O)C>[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:22][CH:21]([CH3:23])[CH3:20])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:19])[CH:7]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC)C
Name
Quantity
16.2 g
Type
reactant
Smiles
CC([O-])C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 65±5° C. for at least 30 min for complete trans-esterification
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 40±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the batch temperature at 40±5° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20-25° C. over 2±0.5 h
Duration
2 (± 0.5) h
WAIT
Type
WAIT
Details
held at 20-25° C. for at least 1 h
FILTRATION
Type
FILTRATION
Details
The batch was filtered
WASH
Type
WASH
Details
rinsed with 28 wt % 2-propanol in water (186 g), and water (500 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The wet cake was dried in vacuo (≦200 Torr) at 40-45° C. until the water content

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.